molecular formula C20H17N2O8P B14526048 Dibenzyl 2,4-dinitrophenyl phosphate CAS No. 62736-35-0

Dibenzyl 2,4-dinitrophenyl phosphate

Cat. No.: B14526048
CAS No.: 62736-35-0
M. Wt: 444.3 g/mol
InChI Key: IOKCMWGGIHVWRH-UHFFFAOYSA-N
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Description

Dibenzyl 2,4-dinitrophenyl phosphate is a phosphate diester featuring two benzyl groups and a 2,4-dinitrophenyl (DNP) moiety. Its structure comprises a central phosphorus atom bonded to two benzyloxy groups and a DNP-substituted phenoxy group. The compound’s steric and electronic properties are influenced by the bulky benzyl substituents, which distinguish it from simpler alkyl or aryl phosphate esters .

Properties

CAS No.

62736-35-0

Molecular Formula

C20H17N2O8P

Molecular Weight

444.3 g/mol

IUPAC Name

dibenzyl (2,4-dinitrophenyl) phosphate

InChI

InChI=1S/C20H17N2O8P/c23-21(24)18-11-12-20(19(13-18)22(25)26)30-31(27,28-14-16-7-3-1-4-8-16)29-15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

IOKCMWGGIHVWRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl 2,4-dinitrophenyl phosphate typically involves the reaction of dibenzyl phosphate with 2,4-dinitrophenyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester. The general reaction scheme is as follows:

Dibenzyl phosphate+2,4-dinitrophenyl chlorideDibenzyl 2,4-dinitrophenyl phosphate+HCl\text{Dibenzyl phosphate} + \text{2,4-dinitrophenyl chloride} \rightarrow \text{this compound} + \text{HCl} Dibenzyl phosphate+2,4-dinitrophenyl chloride→Dibenzyl 2,4-dinitrophenyl phosphate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2,4-dinitrophenyl phosphate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield dibenzyl phosphate and 2,4-dinitrophenol.

    Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the nitro groups.

    Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents such as hydrogen gas and a metal catalyst.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Hydrolysis: Dibenzyl phosphate and 2,4-dinitrophenol.

    Substitution: Substituted dinitrophenyl derivatives.

    Reduction: Dibenzyl phosphate and 2,4-diaminophenyl phosphate.

Scientific Research Applications

Dibenzyl 2,4-dinitrophenyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a tool for studying biochemical pathways.

    Industry: Utilized in the development of pesticides and herbicides due to its structural similarity to other dinitrophenyl compounds.

Mechanism of Action

The mechanism of action of dibenzyl 2,4-dinitrophenyl phosphate involves its interaction with biological molecules, particularly enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The dinitrophenyl group is known to interact with amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Dibenzyl 2,4-dinitrophenyl phosphate with structurally related phosphate esters:

Compound Name Molecular Formula Average Mass (g/mol) Substituents (R1, R2) Key Features
This compound C20H17N2O8P* ~444.3 Benzyl, Benzyl Bulky aromatic groups; diester
2,4-Dinitrophenyl diethyl phosphate (DNDEP) C10H13N2O8P 320.19 Ethyl, Ethyl Smaller alkyl groups; triester
Ethyl 2,4-dinitrophenyl phosphate (EDNPP) C8H9N2O8P 292.14 Ethyl, H Mixed alkyl/H substituent; diester
2,4-Dinitrophenyl phosphate (DNPP) C6H5N2O8P 264.08 H, H Parent monoester; high polarity

*Calculated based on substituent replacement from DNDEP .

Key Observations :

  • The benzyl groups in this compound introduce steric hindrance and lipophilicity, contrasting with the smaller ethyl groups in DNDEP and EDNPP.
  • DNDEP is a triester, while this compound and EDNPP are diesters. This distinction affects charge distribution and reactivity .

Reactivity in Dephosphorylation Reactions

Studies on hydroxamate-mediated dephosphorylation (e.g., benzohydroxamic acid, BHA) reveal significant differences in reactivity among phosphate esters:

Compound Reactivity with BHA (Relative Rate) Mechanism
DNDEP (triester) High Fast nucleophilic attack at P
EDNPP (diester) Moderate Mixed SN2(P) and SNAr pathways
DNPP (monoester) Low Slow hydrolysis

Implications for this compound :

  • As a diester , its reactivity with BHA is expected to align with EDNPP. However, the bulky benzyl groups may slow nucleophilic attack compared to ethyl substituents due to steric effects .
  • highlights competing SNAr (nucleophilic aromatic substitution) pathways in diesters; the electron-withdrawing DNP group facilitates this side reaction, which may be exacerbated in the benzyl analog .

Hydrolysis Kinetics and Solvent Effects

Hydrolysis rates vary significantly across solvents and substituents:

Compound Hydrolysis Rate in 50% Acetonitrile* Micellar Catalysis (CTAB)**
DNDEP Not reported High (ΔH‡ decrease)
EDNPP Moderate acceleration Moderate
DNPP Low Negligible

Data extrapolated from 2,4-dinitrophenyl phosphate hydrolysis trends .
*
Cetyltrimethylammonium bromide (CTAB) enhances hydrolysis via charge stabilization .

Key Findings :

Mechanistic Pathways and Side Reactions

  • Nucleophilic Attack : Bulky benzyl groups may hinder SN2(P) mechanisms, favoring alternative pathways like SNAr. For example, EDNPP reacts with hydroxylamine to yield ~50% SNAr products .
  • Steric Effects : The benzyl substituents could further reduce accessibility to the phosphorus center, lowering reaction rates compared to smaller esters.

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